Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate
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Overview
Description
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate typically involves multiple steps. One common route includes the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group.
Substitution: Nucleophilic substitution reactions can occur at the ester or silyl ether sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under mild acidic or basic conditions, revealing the hydroxyl group for further functionalization . This selective deprotection is crucial for the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside: Another compound featuring the TBDMS protecting group.
tert-Butyldimethylsilyloxyacetaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
Methyl 2-((6-((tert-butyldimethylsilyl)oxy)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylate is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the acrylate moiety. This combination allows for versatile applications in organic synthesis and research .
Properties
Molecular Formula |
C22H34O3Si |
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Molecular Weight |
374.6 g/mol |
IUPAC Name |
methyl 2-[[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]methyl]prop-2-enoate |
InChI |
InChI=1S/C22H34O3Si/c1-16(20(23)24-6)15-22(5)13-9-10-17-14-18(11-12-19(17)22)25-26(7,8)21(2,3)4/h11-12,14H,1,9-10,13,15H2,2-8H3 |
InChI Key |
AZDQWSJJLCYHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C(=O)OC |
Origin of Product |
United States |
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